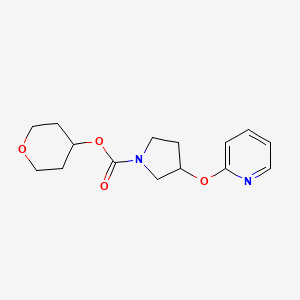

oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

Description

Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tetrahydropyran-4-yl (oxan-4-yl) ester group and a pyridin-2-yloxy substituent at the pyrrolidine’s 3-position. The oxan-4-yl group contributes to the compound’s polarity and solubility profile, distinguishing it from analogs with bulkier or more lipophilic ester groups.

Properties

IUPAC Name |

oxan-4-yl 3-pyridin-2-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-15(21-12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUNKNLUXLKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and ether functionalities in the compound are susceptible to hydrolysis under acidic or basic conditions.

Key Findings :

-

Ester hydrolysis proceeds efficiently under both acidic and basic conditions, yielding carboxylic acids or carboxylate salts .

-

The pyridinyloxy ether bond demonstrates stability under mild conditions but cleaves under prolonged exposure to strong acids like HBr.

Nucleophilic Substitution

The pyridine and pyrrolidine rings participate in nucleophilic substitution reactions due to their electron-deficient and electron-rich regions, respectively.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Aromatic Substitution | Electrophilic bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | Brominated pyridine derivatives at the 5-position | |

| Alkylation | Mitsunobu reaction | DIAD, PPh₃, ROH | Alkoxy-substituted pyrrolidine derivatives |

Key Findings :

-

Bromination occurs regioselectively at the pyridine’s 5-position due to directing effects of the ether oxygen.

-

The pyrrolidine nitrogen undergoes alkylation via Mitsunobu conditions, enabling functionalization of the heterocycle.

Oxidation and Reduction

The pyrrolidine ring and pyridine moiety exhibit redox activity under controlled conditions.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Pyrrolidine Oxidation | m-CPBA, CH₂Cl₂, 25°C | meta-Chloroperbenzoic acid | Pyrrolidine N-oxide derivatives | |

| Pyridine Reduction | H₂, Pd/C, MeOH | 10% Pd/C, 50 psi H₂, 6 h | Partially saturated pyridine (piperidine) analogs |

Key Findings :

-

Oxidation of the pyrrolidine ring forms stable N-oxide species, which alter the compound’s electronic properties.

-

Catalytic hydrogenation reduces the pyridine ring to piperidine, enhancing conformational flexibility.

Ring-Opening and Rearrangement

The tetrahydropyran and pyrrolidine rings undergo ring-opening under extreme conditions.

Key Findings :

-

Acid-catalyzed ring-opening of the tetrahydropyran generates diols, suggesting potential for further derivatization .

-

Thermal rearrangement of the pyrrolidine ring indicates conformational instability at elevated temperatures.

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling reactions.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Aryl boronic acids | Biaryl-functionalized derivatives |

Key Findings :

-

Suzuki-Miyaura coupling at the pyridine’s 4-position enables introduction of aryl groups, expanding structural diversity.

Scientific Research Applications

Research indicates that oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate exhibits various biological activities, making it a candidate for further exploration in drug development.

Antiinflammatory Properties

Studies have shown that compounds similar to this compound can inhibit human neutrophil elastase, an enzyme involved in inflammatory processes. Inhibiting this enzyme may provide therapeutic benefits for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar derivatives have been investigated for their ability to induce apoptosis in cancer cells, particularly through pathways involving caspases and other apoptotic factors .

Case Study 1: Neutrophil Elastase Inhibition

A study modeled the binding interactions of similar compounds with human neutrophil elastase, demonstrating that specific modifications to the pyridine and pyrrolidine rings enhance binding affinity and selectivity . This suggests that this compound could be developed into a potent inhibitor for therapeutic applications.

Case Study 2: Anticancer Activity

Research on related compounds showed that modifications to the pyrrolidine structure can lead to increased cytotoxicity against various cancer cell lines. The findings indicate that this compound may have similar properties worth investigating in preclinical studies .

Mechanism of Action

The mechanism of action of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Commercial Attributes of Analogous Pyridine-Pyrrolidine Derivatives

Key Comparisons:

- Ester Group Variations: The oxan-4-yl ester in the target compound is less bulky and more polar than the tert-butyl esters seen in analogs (e.g., CAS 1228665-81-3) . This may enhance aqueous solubility compared to tert-butyl-protected analogs, which are often used for synthetic intermediates due to their ease of deprotection.

- Pyridine Substituent Effects: Electron-withdrawing groups (e.g., bromo, iodo, fluoro) in analogs like CAS 1228665-81-3 and CAS 1228665-87-9 could modulate electronic properties, affecting binding affinity in drug design or catalytic activity in materials .

Molecular Weight and Pricing :

- The target compound (MW 292.33) is lighter than iodinated analogs (e.g., 473.35 g/mol for CAS 1228665-81-3), which may correlate with improved pharmacokinetic profiles in drug discovery .

- Pricing trends suggest halogenated derivatives command higher costs (e.g., $400/g for 1g of iodinated compound), though the target compound’s price is unspecified .

Biological Activity

Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, also known by its CAS number 1903439-85-9, is a complex organic compound featuring a unique combination of pyridine and pyrrolidine moieties. Its structural characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.3303 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(N1CCC(C1)Oc1ccccn1)OC1CCOCC1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes could be a mechanism for its antimicrobial effect.

- Anti-inflammatory Properties : Some studies have indicated that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Cytotoxicity : In vitro assays demonstrate that this compound shows cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, including enzymes and receptors involved in signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, administration of the compound reduced markers of inflammation (e.g., TNF-alpha levels) compared to controls. This suggests its utility in treating inflammatory diseases.

Case Study 3: Anticancer Potential

A series of in vitro experiments demonstrated that the compound induced apoptosis in cancer cell lines through activation of caspase pathways. These findings highlight its potential role in cancer therapeutics.

Data Summary Table

Q & A

Q. What synthetic routes are commonly employed to prepare oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Pyrrolidine ring functionalization : Substitution at the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) protecting groups under basic conditions (e.g., NaH/THF at 0°C) .

- Ether linkage formation : Coupling the pyrrolidine with pyridin-2-ol via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, depending on the pyridine substitution pattern .

- Oxane ring introduction : Oxan-4-yl groups are often introduced through alkylation or cross-coupling reactions, with Pd catalysts (e.g., Pd(PPh₃)₄) and Cs₂CO₃ as a base .

Q. How is the compound characterized structurally, and what analytical methods are critical?

Key techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms the oxan-4-yl and pyridin-2-yloxy substituents .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine CH₂ groups at δ 1.5–3.5 ppm) and Boc-protecting groups (tert-butyl signals at δ 1.4 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₉H₂₆N₂O₅: calculated 370.18, observed 370.17) .

Q. What are the reactivity trends of the pyridin-2-yloxy and oxan-4-yl moieties under standard conditions?

- Pyridin-2-yloxy : Susceptible to hydrolysis under acidic/basic conditions; stable in cross-coupling (e.g., Suzuki-Miyaura) with aryl halides .

- Oxan-4-yl : Stable to nucleophilic attack but prone to ring-opening under strong Lewis acids (e.g., BF₃·OEt₂) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity or target binding?

Enantiomers (e.g., R vs. S configurations) show divergent interactions with enzymes or receptors. For example:

- (R)-isomers of similar pyrrolidine derivatives exhibit enhanced binding to kinase targets due to spatial alignment of the oxan-4-yl group with hydrophobic pockets .

- Methodological approach : Chiral HPLC or enzymatic resolution is used to isolate enantiomers, followed by surface plasmon resonance (SPR) to measure binding kinetics .

Q. What strategies optimize yield in large-scale synthesis while minimizing epimerization?

- Low-temperature reactions : Conduct substitutions (e.g., SNAr) at 0–5°C to reduce racemization .

- Catalyst selection : Use PdCl₂(dppf) for coupling reactions to improve regioselectivity and reduce side products .

- In-line analytics : Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How are stability issues (e.g., Boc-deprotection or oxane ring degradation) addressed during storage?

- Storage conditions : Lyophilized solid stored at -80°C under argon; solutions in anhydrous DMSO (10 mM) kept at -20°C for ≤1 month .

- Stabilizers : Add 0.1% BHT to DMSO solutions to prevent radical-mediated decomposition .

Q. What computational methods predict the compound’s pharmacokinetic properties or off-target effects?

- Molecular docking (AutoDock/Vina) : Models interactions with cytochrome P450 enzymes to predict metabolic pathways .

- QSAR models : Correlate substituent electronegativity (e.g., pyridine vs. pyrimidine) with logP and solubility .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reactivity of the pyridin-2-yloxy group across studies?

- Contradiction : Some studies report SNAr feasibility under mild conditions , while others require high temperatures .

- Resolution : Differences arise from substituent electronic effects. Electron-withdrawing groups (e.g., nitro) activate the pyridine ring for SNAr, while electron-donating groups (e.g., methoxy) deactivate it. Controlled experiments with meta-substituted pyridines can clarify trends .

Q. Why do biological assays show variable potency for structurally similar derivatives?

- Contradiction : Minor modifications (e.g., oxan-4-yl vs. piperidin-4-yl) lead to 10-fold potency differences in enzyme inhibition .

- Resolution : Use molecular dynamics simulations to assess conformational flexibility. Oxan-4-yl’s tetrahedral geometry may better fit rigid binding sites than piperidine’s chair conformation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.